molecular formula C4H7ClO4S B1218643 2-(Methylsulfonyl)ethyl carbonochloridate CAS No. 53298-29-6

2-(Methylsulfonyl)ethyl carbonochloridate

Cat. No.: B1218643
CAS No.: 53298-29-6
M. Wt: 186.61 g/mol
InChI Key: KRGWSYPAFWHXQI-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)ethyl carbonochloridate is a chemical compound with the molecular formula C₄H₇ClO₄S and a molecular weight of 186.61 g/mol . It is known for its use in various chemical reactions and applications in scientific research. The compound is characterized by the presence of a carbonochloridate group attached to a 2-(methylsulfonyl)ethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)ethyl carbonochloridate typically involves the reaction of phosgene (COCl₂) with 2-(methylsulfonyl)ethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

2-(Methylsulfonyl)ethanol+Phosgene2-(Methylsulfonyl)ethyl carbonochloridate+HCl\text{2-(Methylsulfonyl)ethanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-(Methylsulfonyl)ethanol+Phosgene→2-(Methylsulfonyl)ethyl carbonochloridate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)ethyl carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water, producing 2-(methylsulfonyl)ethanol and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.

Major Products Formed

Scientific Research Applications

2-(Methylsulfonyl)ethyl carbonochloridate is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)ethyl carbonochloridate involves the reactivity of the carbonochloridate group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the release of hydrochloric acid and the formation of the substituted product .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mesylethyl chloroformate
  • 2-Methylsulfonyl ethyloxycarbonyl chloride
  • 2-Methylsulfonylethyl chloroformate
  • 2-Methylsulfonylethoxycarbonyl chloride

Uniqueness

2-(Methylsulfonyl)ethyl carbonochloridate is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of chemical transformations .

Properties

IUPAC Name

2-methylsulfonylethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO4S/c1-10(7,8)3-2-9-4(5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGWSYPAFWHXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201437
Record name Methylsulfonylethyloxycarbonyl group
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53298-29-6
Record name Carbonochloridic acid, 2-(methylsulfonyl)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53298-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylsulfonylethyloxycarbonyl group
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053298296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylsulfonylethyloxycarbonyl group
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-mesylethyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-MESYLETHYL CHLOROFORMATE
Source FDA Global Substance Registration System (GSRS)
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